2-Allyl-4-bromophenol
Overview
Description
2-Allyl-4-bromophenol is an organic compound with the molecular formula C9H9BrO It is a derivative of phenol, where the hydrogen atom at the para position is replaced by a bromine atom, and the hydrogen atom at the ortho position is replaced by an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-4-bromophenol typically involves the bromination of 2-allylphenol. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the para position. The reaction is usually conducted in an organic solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Allyl-4-bromophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different phenolic derivatives.
Oxidation Reactions: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc (Zn) in the presence of hydrochloric acid (HCl).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.
Major Products:
Substitution: Formation of 2-allylphenol or 2-allyl-4-aminophenol.
Oxidation: Formation of 2-allyl-4-bromobenzaldehyde or 2-allyl-4-bromobenzoic acid.
Reduction: Formation of 2-allylphenol.
Scientific Research Applications
2-Allyl-4-bromophenol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-Allyl-4-bromophenol involves its interaction with specific molecular targets and pathways. The bromine atom and the allyl group contribute to its reactivity and ability to form covalent bonds with biological molecules. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways are still under investigation, but it is believed that this compound can inhibit enzyme activity and interfere with cell membrane integrity.
Comparison with Similar Compounds
2-Allylphenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromophenol: Lacks the allyl group, reducing its potential for oxidation and reduction reactions.
2-Allyl-4-chlorophenol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: 2-Allyl-4-bromophenol is unique due to the presence of both the bromine atom and the allyl group, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
4-bromo-2-prop-2-enylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6,11H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBCZCKHMGPYIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293146 | |
Record name | 2-ALLYL-4-BROMOPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13997-74-5 | |
Record name | NSC87385 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87385 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-ALLYL-4-BROMOPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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